molecular formula C14H15N3O3S B6670074 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B6670074
M. Wt: 305.35 g/mol
InChI Key: SZPCSQUGVUDKNA-GXFFZTMASA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a methoxypyridine moiety, an oxolane ring, and a thiazole carboxamide group

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-19-12-3-2-9(6-15-12)13-10(4-5-20-13)17-14(18)11-7-21-8-16-11/h2-3,6-8,10,13H,4-5H2,1H3,(H,17,18)/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPCSQUGVUDKNA-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)NC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor under acidic conditions.

    Introduction of the Methoxypyridine Group: This step often involves a nucleophilic substitution reaction where a methoxypyridine derivative reacts with the oxolane intermediate.

    Thiazole Carboxamide Formation: The final step involves the formation of the thiazole ring and subsequent carboxamide formation, which can be achieved through a cyclization reaction using thioamide and carboxylic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can target the oxolane ring or the thiazole carboxamide group, potentially leading to ring-opening or amine derivatives.

    Substitution: The methoxypyridine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Functionalized methoxypyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxolane and thiazole rings could play a role in stabilizing these interactions, while the methoxypyridine group might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide: This compound shares the methoxypyridine and oxolane moieties but differs in the presence of a pyrazole ring instead of a thiazole ring.

    N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1,3-thiazole-4-carboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both an oxolane ring and a thiazole carboxamide group in the same molecule is relatively rare, making it a valuable compound for research and development in various scientific fields.

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